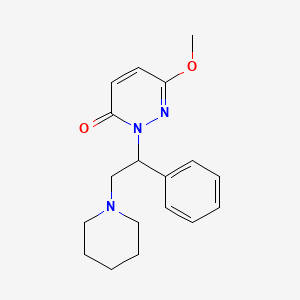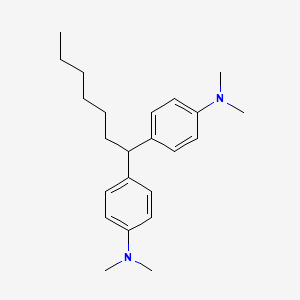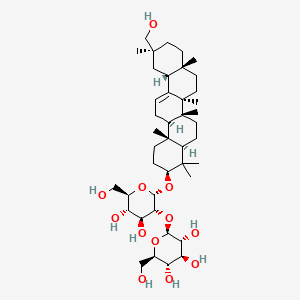
2,8-Dimethylthianthrene 10-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylthianthrene 10-oxide is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which is notable for its ease of oxidation. The compound has a molecular formula of C14H12OS2 and is characterized by the presence of two methyl groups at the 2 and 8 positions and an oxygen atom at the 10 position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylthianthrene 10-oxide typically involves the oxidation of 2,8-dimethylthianthrene. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the oxygen atom at the 10 position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethylthianthrene 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the parent thianthrene compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thianthrene.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,8-Dimethylthianthrene 10-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2,8-Dimethylthianthrene 10-oxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Thianthrene: The parent compound, lacking the methyl and oxide groups.
2,8-Dimethylthianthrene: Similar structure but without the oxygen atom at the 10 position.
Thianthrene 10-oxide: Lacks the methyl groups at the 2 and 8 positions.
Uniqueness: 2,8-Dimethylthianthrene 10-oxide is unique due to the presence of both methyl groups and the oxygen atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
6317-63-1 |
|---|---|
Formule moléculaire |
C14H12OS2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
3,7-dimethylthianthrene 5-oxide |
InChI |
InChI=1S/C14H12OS2/c1-9-3-5-11-13(7-9)17(15)14-8-10(2)4-6-12(14)16-11/h3-8H,1-2H3 |
Clé InChI |
MVZFRUMYCQFPQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=C(S2=O)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)




![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)








